molecular formula C22H40OSi B14612650 (2-Methylphenoxy)(tripentyl)silane CAS No. 59646-10-5

(2-Methylphenoxy)(tripentyl)silane

Cat. No.: B14612650
CAS No.: 59646-10-5
M. Wt: 348.6 g/mol
InChI Key: AFZWDQFFBWOIEB-UHFFFAOYSA-N
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Description

(2-Methylphenoxy)(tripentyl)silane is an organosilicon compound that features a phenoxy group substituted with a methyl group at the second position and three pentyl groups attached to a silicon atom. This compound is part of the broader class of organosilanes, which are known for their versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenoxy)(tripentyl)silane typically involves the reaction of 2-methylphenol with tripentylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

2-Methylphenol+TripentylchlorosilaneThis compound+Hydrochloric acid\text{2-Methylphenol} + \text{Tripentylchlorosilane} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2-Methylphenol+Tripentylchlorosilane→this compound+Hydrochloric acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenoxy)(tripentyl)silane undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The silicon-oxygen bond can be reduced under specific conditions.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the phenoxy group.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Silanols and siloxanes.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

(2-Methylphenoxy)(tripentyl)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in modifying biological surfaces and molecules.

    Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2-Methylphenoxy)(tripentyl)silane involves the interaction of the silicon atom with various substrates The silicon-oxygen bond can undergo hydrolysis, leading to the formation of silanols, which can further react with other compounds

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenoxy)(tripentyl)silane
  • (2-Ethylphenoxy)(tripentyl)silane
  • (2-Propylphenoxy)(tripentyl)silane

Uniqueness

(2-Methylphenoxy)(tripentyl)silane is unique due to the presence of the methyl group at the second position of the phenoxy ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties, such as solubility and boiling point, making it distinct from other similar compounds.

Properties

CAS No.

59646-10-5

Molecular Formula

C22H40OSi

Molecular Weight

348.6 g/mol

IUPAC Name

(2-methylphenoxy)-tripentylsilane

InChI

InChI=1S/C22H40OSi/c1-5-8-13-18-24(19-14-9-6-2,20-15-10-7-3)23-22-17-12-11-16-21(22)4/h11-12,16-17H,5-10,13-15,18-20H2,1-4H3

InChI Key

AFZWDQFFBWOIEB-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Si](CCCCC)(CCCCC)OC1=CC=CC=C1C

Origin of Product

United States

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